8-Amino-2-methyl-quinolin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline and its derivatives are significant in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an amino group at the 8-position and a hydroxyl group at the 5-position of the quinoline ring, making it a versatile building block for further chemical synthesis and biological applications. The molecular formula of 8-Amino-2-methyl-quinolin-5-ol is , with a molecular weight of 174.20 g/mol .
8-Amino-2-methyl-quinolin-5-ol is classified as an aminoquinoline derivative. It is synthesized from quinoline through various chemical reactions, primarily involving functionalization processes that introduce amino and hydroxyl groups into the quinoline structure. This compound can be sourced from both natural and synthetic routes, with significant industrial applications due to its unique properties .
The synthesis of 8-Amino-2-methyl-quinolin-5-ol typically involves:
The classical methods for synthesizing quinoline derivatives include:
These methods utilize different reagents and conditions to achieve the desired functionalization of the quinoline ring .
The structure of 8-Amino-2-methyl-quinolin-5-ol can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 8-amino-2-methylquinolin-5-ol |
| InChI | InChI=1S/C10H10N2O/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,11H2,1H3 |
| InChI Key | VJDYCEQFZJKUKL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC(=C2C=C1)O)N |
This structural information reveals the positions of functional groups critical for its reactivity and biological activity .
8-Amino-2-methyl-quinolin-5-ol participates in various chemical reactions:
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
The mechanism of action for 8-Amino-2-methyl-quinolin-5-ol involves several pathways:
Some key physical properties include:
The chemical properties encompass:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties contribute to its usability in various applications across chemistry and biology .
8-Amino-2-methyl-quinolin-5-ol has a wide range of applications:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4